

# An In-depth Technical Guide to the Synthesis of Disperse Yellow 7

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## Compound of Interest

Compound Name: Disperse Yellow 7

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Audience: Researchers, scientists, and chemical development professionals.

**Disperse Yellow 7**, identified by the Colour Index designation C.I. 26090, is a monoazo dye utilized for its vibrant yellow color in the dyeing of synthetic fibers such as polyester, acetate, and nylon.<sup>[1]</sup> Its low solubility in water makes it suitable for application as a dispersion in aqueous dyebaths for coloring hydrophobic textiles.<sup>[1][2]</sup> This guide details the chemical synthesis, experimental protocols, and characterization of **Disperse Yellow 7**.

## Physicochemical Properties

**Disperse Yellow 7** is an organic compound whose color is derived from the azo group ( $-N=N-$ ), which acts as a chromophore.<sup>[1][3]</sup> Key physical and chemical properties are summarized below.

Property	Value
IUPAC Name	2-methyl-4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenol[1][4]
Synonyms	C.I. Disperse Yellow 7, C.I. 26090, 4-[4-(Phenylazo)phenylazo]-o-cresol[1][5]
CAS Number	6300-37-4[1][2]
Molecular Formula	C <sub>19</sub> H <sub>16</sub> N <sub>4</sub> O[1][6]
Molecular Weight	316.36 g/mol [1][6]
Appearance	Red-light yellow to dark brown powder[1]
Solubility	Low solubility in water; soluble in acetone and DMF[1][3]

## Synthesis Pathway

The synthesis of **Disperse Yellow 7** is a classic example of an azo coupling reaction, which proceeds in two primary stages.[1][2] The first stage is the diazotization of a primary aromatic amine, 4-(Phenyldiazenyl)benzenamine. The second stage involves the coupling of the resulting diazonium salt with a coupling component, o-Cresol, to yield the final dye product.[1][3][6]

Caption: Synthesis pathway of **Disperse Yellow 7** via diazotization and azo coupling.[1]

## Experimental Protocols

This section outlines a representative laboratory-scale method for the synthesis of **Disperse Yellow 7**. [1]

### 3.1 Materials and Reagents

Reagent	Molar Mass ( g/mol )	Quantity (0.05 mol scale)	Moles
4-(Phenyldiazenyl)benz enamine	197.24	9.86 g	0.05 mol
Sodium Nitrite (NaNO <sub>2</sub> )	69.00	3.62 g	0.052 mol
Concentrated Hydrochloric Acid (HCl)	36.46	~15 mL	-
o-Cresol	108.14	5.41 g	0.05 mol
Sodium Hydroxide (NaOH)	40.00	2.00 g	0.05 mol
Water, Ice, Ethanol, Sodium Chloride	-	As needed	-

### 3.2 Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

- In a 250 mL beaker, prepare a solution of 4-(phenyldiazenyl)benzenamine (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).[\[1\]](#)
- Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. The amine hydrochloride may precipitate.[\[1\]](#)[\[3\]](#)
- In a separate beaker, dissolve sodium nitrite (0.052 mol) in a minimal amount of cold water (e.g., 15 mL).[\[1\]](#)
- Slowly add the cold sodium nitrite solution dropwise to the cold amine hydrochloride suspension while maintaining vigorous stirring.[\[1\]](#)[\[3\]](#)
- Keep the temperature of the reaction mixture below 5 °C throughout the addition to ensure the stability of the diazonium salt.[\[3\]](#)

- After the addition is complete, continue stirring the mixture for an additional 20-30 minutes. [1][3] The formation of a clear solution indicates the completion of the diazotization reaction, yielding the diazonium salt solution.[1]

### 3.3 Step 2: Azo Coupling

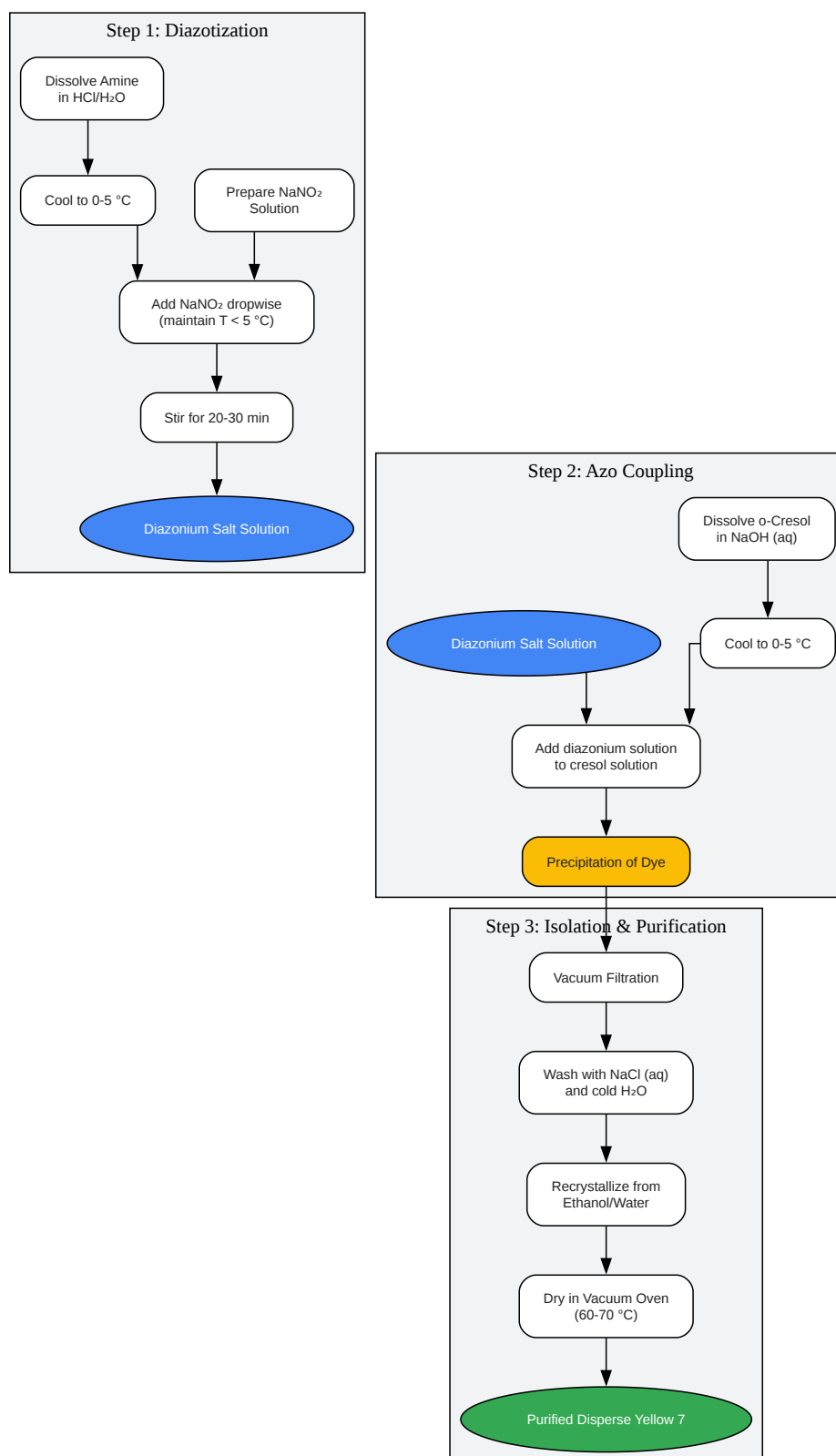
- In a separate 500 mL beaker, dissolve o-Cresol (0.05 mol) in an aqueous solution of sodium hydroxide (0.05 mol in 50 mL of water).[1]
- Cool this alkaline solution to 0-5 °C in an ice bath.[1]
- Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the cold o-Cresol solution.[1]
- A colored precipitate of **Disperse Yellow 7** will form immediately. The reaction is typically carried out under slightly alkaline conditions to activate the phenol for electrophilic substitution.[1]

### 3.4 Isolation and Purification

- Isolate the crude dye product by vacuum filtration.[1]
- Wash the filter cake first with a saturated sodium chloride solution to remove impurities, followed by washes with cold water until the filtrate becomes neutral.[1]
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[1]
- Dry the purified **Disperse Yellow 7** in a vacuum oven at 60-70 °C.[1]

## Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.



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Caption: General experimental workflow for the synthesis of **Disperse Yellow 7**.

## Characterization

The synthesized dye should be characterized using various analytical techniques to confirm its structure and assess its purity.[1]

Technique	Purpose & Expected Results
UV-Visible Spectroscopy	To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) in a suitable solvent (e.g., ethanol or acetone). The $\lambda_{\text{max}}$ is characteristic of the dye's chromophoric system.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy	To identify characteristic functional groups. Expected peaks include N=N stretching for the azo group, O-H stretching for the phenol group, and C-H stretching for the aromatic rings.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy	$^1\text{H}$ and $^{13}\text{C}$ NMR spectroscopy can be used to provide detailed information about the chemical structure and confirm the arrangement of protons and carbons in the molecule.[3]
Mass Spectrometry (MS)	To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming the structure.[3]

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